7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane
Overview
Description
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C₁₂H₂₀N₂O₃ and a molecular weight of 240.30 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a suitable diamine with a keto acid derivative, followed by protection of the amine group with a Boc (tert-butoxycarbonyl) group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced amines.
Substitution: Generation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane is similar to other compounds such as N-t-BOC-2-oxo-1,7-diazaspiro[3.5]nonane. its unique structural features, such as the presence of the Boc-protected amine group, distinguish it from its counterparts. These structural differences can lead to variations in reactivity and application.
Comparison with Similar Compounds
N-t-BOC-2-oxo-1,7-diazaspiro[3.5]nonane
Other spirocyclic compounds with similar functional groups
This comprehensive overview highlights the significance of 7-Boc-1-oxo-2,7-diazaspiro[35]nonane in scientific research and its potential applications across various fields
Properties
IUPAC Name |
tert-butyl 3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQAOPZWMYAJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719168 | |
Record name | tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032158-48-7 | |
Record name | 1,1-Dimethylethyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032158-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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